molecular formula C11H15NSi B12832864 2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine

2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine

Cat. No.: B12832864
M. Wt: 189.33 g/mol
InChI Key: LTGKHVPEPPYPDD-UHFFFAOYSA-N
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Description

2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine is an organic compound that features a pyridine ring substituted with a trimethylsilyl group attached to a propynyl chain. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine typically involves the reaction of 3-bromo-1-(trimethylsilyl)prop-1-yne with pyridine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with oxygen-containing functional groups, while reduction can produce saturated pyridine derivatives.

Scientific Research Applications

2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the pyridine ring. The trimethylsilyl group can stabilize reaction intermediates, while the pyridine ring can act as a nucleophile or electrophile depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine is unique due to the combination of the trimethylsilyl group and the pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and research.

Properties

Molecular Formula

C11H15NSi

Molecular Weight

189.33 g/mol

IUPAC Name

trimethyl(3-pyridin-2-ylprop-2-ynyl)silane

InChI

InChI=1S/C11H15NSi/c1-13(2,3)10-6-8-11-7-4-5-9-12-11/h4-5,7,9H,10H2,1-3H3

InChI Key

LTGKHVPEPPYPDD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC#CC1=CC=CC=N1

Origin of Product

United States

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